5-Chloro-1-(2-thienyl)-1-pentanone
Overview
Description
5-Chloro-1-(2-thienyl)-1-pentanone is an organic compound that belongs to the class of ketones It features a chlorine atom attached to the first carbon of a pentanone chain, with a thienyl group (a sulfur-containing aromatic ring) attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(2-thienyl)-1-pentanone typically involves the reaction of 2-thiophenecarboxaldehyde with 1-chloropentanone under acidic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the aldehyde group of 2-thiophenecarboxaldehyde reacts with the carbonyl group of 1-chloropentanone to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction, ensuring a consistent and high-quality product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(2-thienyl)-1-pentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1-(2-thienyl)-1-pentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(2-thienyl)-1-pentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ketone group can form hydrogen bonds or covalent bonds with active sites of enzymes, inhibiting their activity. The thienyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-(2-thienyl)-1-pentanone: Similar structure but with a bromine atom instead of chlorine.
5-Iodo-1-(2-thienyl)-1-pentanone: Contains an iodine atom instead of chlorine.
5-Fluoro-1-(2-thienyl)-1-pentanone: Features a fluorine atom in place of chlorine.
Uniqueness
5-Chloro-1-(2-thienyl)-1-pentanone is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the thienyl group imparts aromaticity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-chloro-1-thiophen-2-ylpentan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClOS/c10-6-2-1-4-8(11)9-5-3-7-12-9/h3,5,7H,1-2,4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJWQQQVERMVQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406733 | |
Record name | 5-Chloro-1-(2-thienyl)-1-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90416-36-7 | |
Record name | 5-Chloro-1-(2-thienyl)-1-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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